N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 3-methoxyphenyl substituent and a 2,3-dihydro-1,4-benzodioxine-2-carboxamide moiety. The oxadiazole ring is a five-membered aromatic heterocycle known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in drug design.
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-23-12-6-4-5-11(9-12)17-20-21-18(26-17)19-16(22)15-10-24-13-7-2-3-8-14(13)25-15/h2-9,15H,10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERLFCNXKKPLAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the formation of the 1,3,4-oxadiazole ring followed by its fusion with the benzodioxine moiety. One common method involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification . This method is efficient and yields high-purity products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Compound A : N-[5-(2,5-Dichlorophenyl)-1,3,4-Oxadiazol-2-yl]-2,3-Dihydro-1,4-Benzodioxine-6-Carboxamide
- Key Differences :
- Substituent : 2,5-Dichlorophenyl vs. 3-methoxyphenyl.
- Benzodioxine Position : Carboxamide at position 6 vs. position 2.
- Implications: The electron-withdrawing chlorine atoms in Compound A may reduce solubility compared to the methoxy group in the target compound.
Compound B : N-[5-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1,3,4-Oxadiazol-2-yl]-4-[(4-Methyl-1-Piperidinyl)Sulfonyl]Benzamide
- Key Differences :
- Substituent : Benzodioxin-6-yl replaces the 3-methoxyphenyl group.
- Additional Group : A piperidinyl sulfonyl moiety on the benzamide.
- Implications: The benzodioxin-6-yl substituent may enhance π-π stacking interactions compared to the methoxyphenyl group.
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest due to its potential biological activities. This compound is part of a broader class of oxadiazole derivatives known for various pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on recent research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C_{15}H_{14}N_{4}O_{4}
- Molecular Weight : 302.30 g/mol
- SMILES Notation : COc(cc1)ccc1-c1nnc(C(=O)NCC2=CC=CC=C2)o1
This structure features an oxadiazole ring which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds similar to N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 | |
| Compound B | MCF7 | 0.67 | |
| Compound C | SW1116 | 0.80 |
These compounds exhibit lower IC50 values compared to standard anticancer drugs like staurosporine and doxorubicin, indicating their potential as effective anticancer agents.
The mechanism through which N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine exerts its effects is primarily through the inhibition of specific protein kinases involved in cancer cell proliferation and survival pathways. Molecular docking studies have suggested strong binding affinities to target enzymes, which may lead to reduced tumor growth.
Case Studies
A notable study conducted by Arafa et al. synthesized various oxadiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The study found that certain derivatives exhibited significant cytotoxic effects with IC50 values ranging from 0.275 to 0.420 µM against prostate and colon cancer cells. These findings suggest that modifications in the oxadiazole structure can enhance biological activity.
Toxicity Assessment
In addition to anticancer properties, toxicity assessments are crucial for evaluating the safety profile of new compounds. A study involving zebrafish embryos indicated that certain oxadiazole derivatives exhibited low toxicity levels while maintaining high biological activity. This dual capability is essential for drug development as it ensures therapeutic efficacy without significant adverse effects.
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | H₂SO₄, reflux | 65–70 | ≥95% |
| 2 | EDCI/HOBt, DMF | 75–80 | ≥98% |
Basic: How should researchers characterize this compound to confirm its structural integrity?
Answer:
A combination of analytical techniques is required:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at C3 of phenyl, benzodioxine protons at δ 4.2–4.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, oxadiazole C-N at ~1250 cm⁻¹) .
- X-ray Crystallography (if crystals form): Resolve stereochemical ambiguities .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Enzyme Inhibition : Test against targets like α-glucosidase or acetylcholinesterase using spectrophotometric assays (IC₅₀ values reported for analogs: 10–50 µM) .
- Cell-Based Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 µM) .
Q. Table 2: Example Activity Data for Analogs
| Target | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| α-Glucosidase | 12.4 ± 1.2 | Spectrophotometric | |
| HeLa Cells | 28.7 ± 2.5 | MTT |
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
- Substituent Variation : Modify the methoxy group’s position (e.g., 2- or 4-methoxy analogs) to assess electronic effects on target binding .
- Oxadiazole Ring Replacement : Compare with 1,2,4-oxadiazole or thiadiazole derivatives to evaluate heterocycle rigidity .
- Molecular Docking : Use software like AutoDock to predict interactions with enzyme active sites (e.g., hydrogen bonding with Tyr residues) .
Advanced: How can computational modeling resolve contradictions in experimental bioactivity data?
Answer:
- Density Functional Theory (DFT) : Calculate charge distribution to explain discrepancies in electron-withdrawing/donating substituent effects .
- MD Simulations : Simulate ligand-receptor dynamics to identify transient binding modes missed in static assays .
Advanced: What strategies address stability and degradation issues during formulation studies?
Answer:
- Forced Degradation : Expose the compound to accelerated conditions (pH 1–13, 40–60°C) and monitor degradation via HPLC .
- Excipient Screening : Use stabilizers like cyclodextrins to protect hydrolytically labile groups (e.g., oxadiazole ring) .
Advanced: How can mechanistic studies elucidate the compound’s mode of action?
Answer:
- Biochemical Assays : Measure enzyme inhibition kinetics (Km/Vmax shifts) to confirm competitive/non-competitive binding .
- Mutagenesis : Engineer target proteins (e.g., acetylcholinesterase) to validate key residue interactions predicted by docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
